molecular formula C9H10O2 B13610879 2-Ethenyl-4-methoxyphenol

2-Ethenyl-4-methoxyphenol

Cat. No.: B13610879
M. Wt: 150.17 g/mol
InChI Key: DFXPGUZPIQYTNQ-UHFFFAOYSA-N
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Description

2-Ethenyl-4-methoxyphenol, also known as 4-vinylguaiacol, is an organic compound with the molecular formula C9H10O2. It is a derivative of phenol and is characterized by the presence of a vinyl group and a methoxy group attached to the benzene ring. This compound is known for its pleasant aroma and is commonly found in various natural sources, including roasted coffee and certain essential oils .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethenyl-4-methoxyphenol can be synthesized through several methods. One common synthetic route involves the reaction of vanillin with acetic anhydride and sodium acetate, followed by hydrolysis to yield 3-methoxy-4-hydroxycinnamic acid. This intermediate is then subjected to decarboxylation in the presence of quinoline and hydroquinone to produce this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through the pyrolysis of lignin-containing materials. This method involves the thermal decomposition of lignin at high temperatures, resulting in the formation of various phenolic compounds, including this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Ethenyl-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like bromine, chlorine, and nitrating agents are commonly employed.

Major Products:

Scientific Research Applications

2-Ethenyl-4-methoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethenyl-4-methoxyphenol involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it can modulate enzyme activity and gene expression, leading to its observed biological effects. The compound’s ability to interact with cellular membranes and proteins contributes to its antimicrobial and anti-inflammatory properties .

Comparison with Similar Compounds

Uniqueness: 2-Ethenyl-4-methoxyphenol is unique due to its vinyl group, which imparts distinct chemical reactivity and biological activity compared to other methoxyphenols. Its presence in natural sources like roasted coffee also adds to its significance in the flavor and fragrance industries .

Properties

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

2-ethenyl-4-methoxyphenol

InChI

InChI=1S/C9H10O2/c1-3-7-6-8(11-2)4-5-9(7)10/h3-6,10H,1H2,2H3

InChI Key

DFXPGUZPIQYTNQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)O)C=C

Origin of Product

United States

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